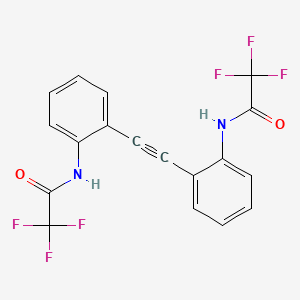
Acetamide, N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, triple bonds, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the coupling of aromatic amines with ethynyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the ethynediyl linkage. The trifluoromethyl groups are introduced through reactions with trifluoroacetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction controls is essential to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Acetamide, N,N’-(1,2-ethynediyldi-2,1-phenylene)bis[2,2,2-trifluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2,2,2-trifluoro-: A simpler analog with fewer aromatic rings and no ethynediyl linkage.
N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Contains similar trifluoromethyl groups but differs in the connecting structure.
Eigenschaften
CAS-Nummer |
397314-26-0 |
|---|---|
Molekularformel |
C18H10F6N2O2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-[2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C18H10F6N2O2/c19-17(20,21)15(27)25-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)26-16(28)18(22,23)24/h1-8H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
VEZAPUAQHDAMBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
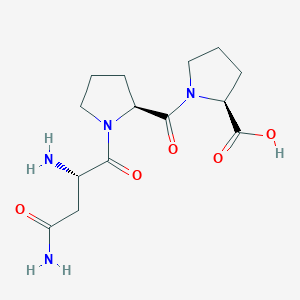
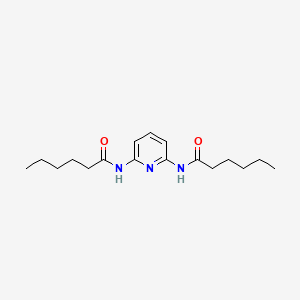

![1,1'-[Oxydi(4,1-phenylene)]di(pentan-1-one)](/img/structure/B14259468.png)

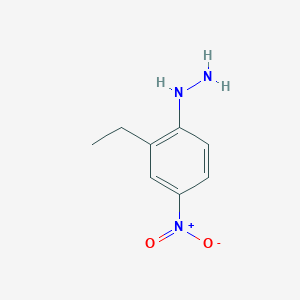

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)


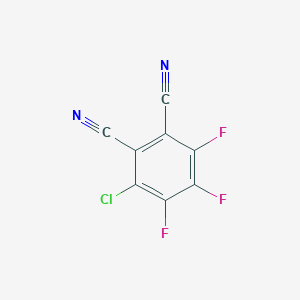
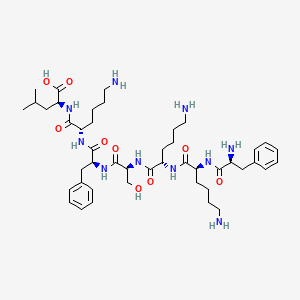
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
